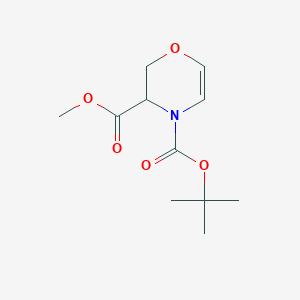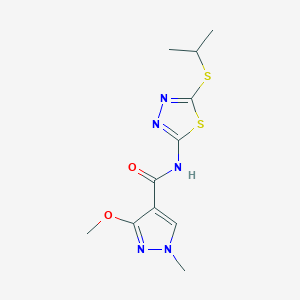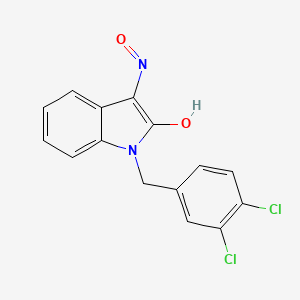
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .
Applications De Recherche Scientifique
Antibacterial Properties
Researchers have explored the synthesis, structural characterization, and antibacterial properties of related oxadiazole derivatives. For instance, compounds derived from the reaction of 3,4-diamino-1,2,5-oxadiazole have shown significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Crystal Structure and Computational Analysis
The crystal structures of novel 1,3,4-oxadiazol-2-yl piperazine derivatives have been analyzed, revealing insights into their reactive sites through density functional theory (DFT) calculations. These studies highlight the compounds' potential in various applications, given their defined intermolecular hydrogen bonds and crystal packing characteristics (Kumara et al., 2017).
Anticancer Activity
Several oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. A series of benzamides showed significant efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some compounds outperforming the reference drug etoposide (Ravinaik et al., 2021).
Molecular Packing Analysis
The study of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones revealed significant differences in their molecular packing arrangements due to the shape and substitution patterns of the molecules. This research contributes to the understanding of molecular interactions and solid-state properties of these compounds (Khan et al., 2014).
Antimicrobial Activity
Novel quinazolinone derivatives, including those with oxadiazole components, have been synthesized and shown to possess antimicrobial activity. These findings open the door for the development of new antimicrobial agents based on oxadiazole chemistry (Habib et al., 2012).
Synthesis and Characterization
The synthesis and characterization of oxadiazole derivatives have been detailed, providing foundational knowledge for further exploration of these compounds in various scientific and technological applications. These studies lay the groundwork for future research into the properties and uses of oxadiazole derivatives (Taha et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound: interacts with its target, the EGFR enzyme, by inhibiting its activity . This compound has shown a robust inhibitory effect against the EGFR wild-type enzyme .
Biochemical Pathways
The inhibition of the EGFR enzyme by This compound affects the EGFR pathway, which is crucial in cell cycle regulation . The downstream effects of this interaction include cell cycle arrest at G1/G0 and G2 phases .
Result of Action
The result of the action of This compound is the significant inhibition of EGFR autophosphorylation in HEPG2 cells . This leads to cell cycle arrest, thereby inhibiting the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that could interact with the compound.
Analyse Biochimique
Biochemical Properties
Oxadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a key enzyme involved in cell cycle regulation
Cellular Effects
Some oxadiazole derivatives have been found to exhibit significant anticancer activity . They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines
Molecular Mechanism
Some oxadiazole derivatives have been found to inhibit the EGFR enzyme . They have been shown to bind to the enzyme and inhibit its activity, leading to a decrease in cell proliferation and an increase in apoptosis
Dosage Effects in Animal Models
Some oxadiazole derivatives have been found to exhibit significant anticancer activity at certain dosages
Metabolic Pathways
Some oxadiazole derivatives have been found to undergo metabolic ring opening mediated by cytochrome P450s
Propriétés
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQIYDUTXKWDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
![2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE](/img/structure/B2616116.png)

![5-methyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)

![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)

![12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2616129.png)

![methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride](/img/structure/B2616131.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)
